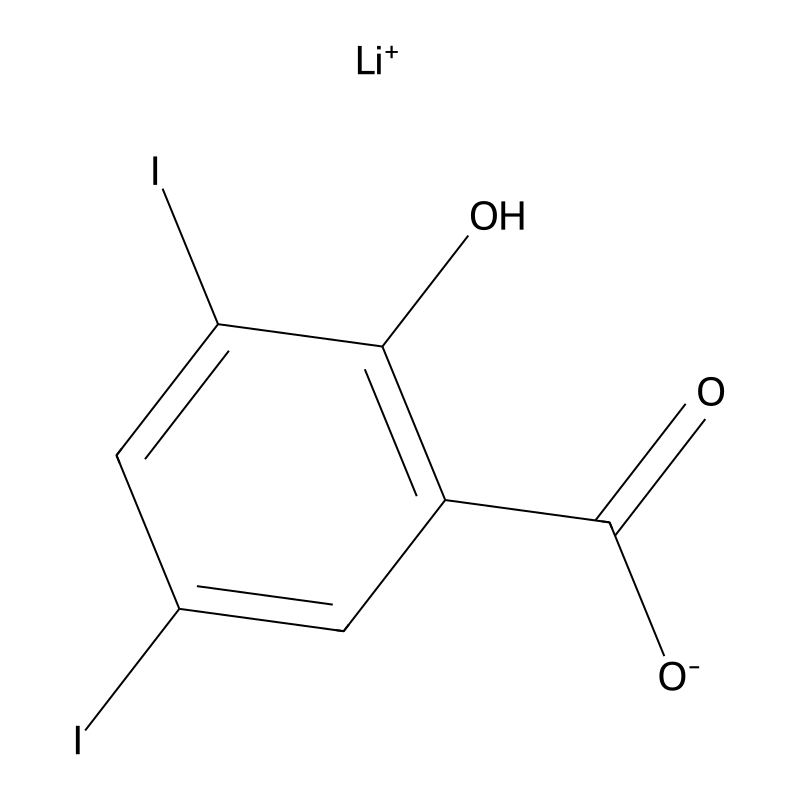Lithium 3,5-diiodosalicylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Mechanism of Action
The exact mechanism by which Lithium 3,5-diiodosalicylate exerts its effects is not fully understood, but it is believed to be related to its influence on neurotransmitters in the brain, particularly dopamine and serotonin. Studies suggest that it may:
- Increase the availability of serotonin: Research indicates that Lithium 3,5-diiodosalicylate might increase the levels of serotonin in the brain, potentially contributing to mood stabilization in individuals with bipolar disorder [].
- Modulate dopamine signaling: Studies suggest that Lithium 3,5-diiodosalicylate may affect dopamine signaling pathways in the brain, although the specific mechanisms remain under investigation [].
Research Applications
Lithium 3,5-diiodosalicylate serves as a research tool to:
- Investigate the role of specific neurotransmitters: By studying the effects of Lithium 3,5-diiodosalicylate on behavior and brain function, researchers can gain insights into the involvement of dopamine and serotonin in mood regulation and psychiatric disorders [].
- Develop new treatment strategies: Understanding the mechanisms of Lithium 3,5-diiodosalicylate's action may pave the way for the development of novel therapeutic approaches for bipolar disorder and other mental health conditions [].
Lithium 3,5-diiodosalicylate is a chemical compound with the molecular formula and a molecular weight of approximately 395.84 g/mol. This compound consists of a lithium cation bound to a 3,5-diiodosalicylate anion, characterized by a salicylic acid core structure that includes two iodine atoms at the 3 and 5 positions of the aromatic ring, along with a hydroxyl group at the 2 position. The compound is typically encountered as a light cream powder and is known for its potential biological activities, particularly in neuropharmacology .
- Oxidation: This compound can be oxidized to form various oxidation products using agents like potassium permanganate or hydrogen peroxide.
- Reduction: It can also undergo reduction reactions, typically facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: The iodine atoms in the compound are susceptible to nucleophilic substitution reactions, allowing for the introduction of other functional groups.
Lithium 3,5-diiodosalicylate exhibits notable biological activity primarily through its interaction with neurotransmitters in the brain, particularly dopamine and serotonin. Although the exact mechanism of action remains partially understood, it is believed that this compound influences neurotransmitter levels and receptor activity, leading to potential therapeutic effects in neuropsychiatric disorders . The compound has been studied for its cellular effects, impacting gene expression and cellular metabolism.
The synthesis of Lithium 3,5-diiodosalicylate typically involves the reaction of 3,5-diiodosalicylic acid with lithium hydroxide in an aqueous medium. The process can be summarized as follows:
- Dissolve 3,5-diiodosalicylic acid in water.
- Gradually add lithium hydroxide to the solution.
- Stir and heat the mixture to facilitate the reaction.
- Upon completion, lithium 3,5-diiodosalicylate precipitates out of solution .
In industrial settings, this synthesis is scaled up using controlled conditions to optimize yield and purity.
Lithium 3,5-diiodosalicylate has several applications:
- Research Tool: It is utilized in neuropharmacological research to study neurotransmitter dynamics.
- Potential Therapeutic Agent: Due to its influence on neurotransmitter systems, it may have applications in treating mood disorders or other psychiatric conditions.
- Chemical Intermediate: The compound may serve as an intermediate in the synthesis of other chemical entities.
Studies on Lithium 3,5-diiodosalicylate have shown that it interacts significantly with neurotransmitter systems. It primarily targets dopamine and serotonin pathways, influencing their levels and activity within neuronal circuits. This interaction suggests potential implications for mood regulation and other neurochemical processes .
Lithium 3,5-diiodosalicylate shares structural and functional similarities with several related compounds. Below are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Lithium diiodosalicylate | Contains one less oxygen than Lithium 3,5-diiodosalicylate | |
| Sodium 3,5-diiodosalicylic acid | Sodium salt variant with similar biological activity | |
| Lithium salicylate | Lacks iodine substitution; primarily anti-inflammatory properties | |
| Sodium salicylate | Similar anti-inflammatory effects without iodine |
Lithium 3,5-diiodosalicylate is unique due to its specific iodine substitutions which enhance its interactions with biological systems compared to other salicylates. These structural features may contribute to its distinct biochemical properties and therapeutic potentials .
Related CAS
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








